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Beta-Amyloid (17-40)

Cat. No.: B1578759
M. Wt: 2392.9
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amyloid Precursor Protein Processing Pathways

The generation of Beta-Amyloid (Aβ) peptides is governed by the proteolytic processing of the Amyloid Precursor Protein (APP), a transmembrane protein highly expressed in neurons. oatext.comresearchgate.net This processing occurs via two primary, competing pathways: the amyloidogenic pathway and the non-amyloidogenic pathway. nih.govmdpi.com

The amyloidogenic pathway, long considered central to Alzheimer's disease pathology, involves the sequential cleavage of APP by β-secretase and then γ-secretase. frontiersin.orgnih.gov This process results in the formation of full-length Aβ peptides, most commonly Aβ (1-40) and Aβ (1-42), which are prone to aggregation and are the main components of the senile plaques found in Alzheimer's brains. frontiersin.orgwikipedia.org

In contrast, the non-amyloidogenic pathway is initiated by the enzyme α-secretase. mdpi.comnih.gov This enzyme cleaves APP within the Aβ sequence itself. mdpi.compnas.org This initial cut prevents the formation of the full-length, amyloidogenic Aβ peptide. oatext.com Following the α-secretase cleavage, the remaining membrane-bound C-terminal fragment (known as C83) is processed by γ-secretase. mdpi.comresearchgate.net This second cleavage releases the Beta-Amyloid (17-40) peptide, also known as p3, into the extracellular space. oatext.comresearchgate.net Because this pathway does not produce the full-length Aβ peptide, it has traditionally been considered non-pathological. researchgate.netnih.gov

Historical Perspective and Evolving Research Focus on Amyloid-β Truncated Peptides

For decades, the "amyloid cascade hypothesis" dominated Alzheimer's research, positing that the accumulation of full-length Aβ peptides, particularly Aβ (1-42), is the primary event initiating the pathological cascade that leads to neurodegeneration. nih.govuni-goettingen.de This focused the vast majority of research and therapeutic development on Aβ (1-40) and Aβ (1-42). uni-goettingen.de

Consequently, truncated Aβ peptides like Beta-Amyloid (17-40) were largely designated as "non-amyloidogenic" and considered benign or even neuroprotective byproducts, as their production pathway precludes the generation of full-length Aβ. nih.govpnas.org However, this perspective began to shift as studies revealed that amyloid plaques in the brains of patients with Alzheimer's disease and Down syndrome are not homogenous. oatext.comnih.gov These plaques were found to contain a variety of N-terminally truncated Aβ peptides, including Beta-Amyloid (17-40). anaspec.comlabscoop.com The discovery that p3 is a major component of diffuse, pre-amyloid lesions in the cerebellum of individuals with Down syndrome further challenged the notion of it being an irrelevant fragment. oatext.compnas.org This has led to an evolving research focus that acknowledges the heterogeneity of Aβ peptides and seeks to understand the specific roles that truncated forms may play in disease pathology. nih.govfrontiersin.orgnih.gov

Significance of Beta-Amyloid (17-40) as an Alpha-Secretase-Generated Fragment (p3 peptide)

The primary significance of Beta-Amyloid (17-40) lies in its origin as a direct product of the α-secretase cleavage pathway. oatext.comanaspec.com The α-secretase enzyme, a member of the ADAM (a disintegrin and metalloprotease) family, cleaves APP at the Lys-16/Leu-17 bond within the Aβ domain. nih.govpnas.org This action releases a large soluble ectodomain, sAPPα, and leaves the C83 fragment in the membrane. mdpi.com Subsequent cleavage of C83 by the γ-secretase complex liberates the p3 peptide, which corresponds to residues 17-40 or 17-42 of the full Aβ sequence. oatext.comresearchgate.netwikipedia.org

The p3 peptide is therefore a marker of α-secretase activity, a pathway generally considered to be favored under normal physiological conditions. nih.gov While initially labeled "non-amyloidogenic," studies have shown that Beta-Amyloid (17-40) can be found in the amyloid plaques characteristic of Alzheimer's disease. pnas.organaspec.com Furthermore, some in vitro and in vivo research suggests that this fragment may not be entirely innocuous, with reports indicating it can induce pro-inflammatory responses and, under certain conditions, form amyloid-like fibrils and exhibit neurotoxicity. pnas.organaspec.comlabscoop.com This has sparked debate and further investigation into whether the p3 peptide, once thought to be a harmless bystander, might contribute to the complex pathology of neurodegenerative diseases. nih.govresearchgate.net

Properties

Molecular Weight

2392.9

sequence

LVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biogenesis and Cellular Metabolism of Beta Amyloid 17 40

Alpha-Secretase and Gamma-Secretase Cleavage Pathways of Amyloid Precursor Protein

The generation of Beta-Amyloid (17-40) is a two-step enzymatic process involving the sequential action of two distinct proteases: α-secretase and γ-secretase. researchgate.netwikipedia.org This process begins with the Amyloid Precursor Protein (APP), a type-I transmembrane protein abundantly expressed in neurons. biolegend.com

The first cleavage is executed by α-secretase, a metalloprotease that cuts APP within the amyloid-beta domain. wikipedia.orgnih.gov This cleavage event precludes the formation of the full-length amyloid-beta peptide. pnas.orgmdpi.com The primary enzyme identified with constitutive α-secretase activity in neurons is ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10). embopress.orgnih.govnih.gov The α-secretase cleavage occurs between the Lysine-16 and Leucine-17 residues of the amyloid-beta sequence. pnas.org This action releases a large, soluble N-terminal ectodomain of APP, known as soluble APP-alpha (sAPPα), into the extracellular space. mdpi.comoup.com The remaining 83-amino-acid C-terminal fragment (CTFα), also called C83, stays anchored in the cell membrane. oup.comfrontiersin.org

In the second step, the membrane-bound C83 fragment is subsequently cleaved by the γ-secretase complex. biolegend.compnas.org Gamma-secretase is a multi-protein complex composed of presenilin, nicastrin, APH-1, and PEN-2, which together perform an intramembrane cleavage. wikipedia.orgfrontiersin.org This cleavage of C83 liberates the Beta-Amyloid (17-40) peptide and its slightly longer variant, Beta-Amyloid (17-42), into the extracellular environment. researchgate.netresearchgate.net This final cleavage also produces the APP intracellular domain (AICD), which is released into the cytosol. frontiersin.orgfrontiersin.org

Table 1: Key Molecules in the Biogenesis of Beta-Amyloid (17-40)
MoleculeDescription
Amyloid Precursor Protein (APP)The initial type-I transmembrane protein substrate that is sequentially cleaved.
α-Secretase (ADAM10)A metalloprotease that performs the initial cleavage of APP within the Aβ domain, preventing full-length Aβ formation. embopress.org
Soluble APP-alpha (sAPPα)The neuroprotective, soluble N-terminal fragment of APP released extracellularly after α-secretase cleavage. pnas.orgnih.gov
C-terminal Fragment alpha (CTFα / C83)The 83-amino-acid, membrane-bound fragment remaining after α-secretase cleavage, which serves as the substrate for γ-secretase. oup.comfrontiersin.org
γ-SecretaseA multi-subunit protease complex that cleaves CTFα within the transmembrane domain. wikipedia.orgfrontiersin.org
Beta-Amyloid (17-40) (p3 peptide)The final, N-terminally truncated peptide secreted after the sequential cleavage of APP by α- and γ-secretases. researchgate.net
APP Intracellular Domain (AICD)The cytosolic fragment released along with the p3 peptide following γ-secretase cleavage of CTFα. frontiersin.orgfrontiersin.org

Comparative Analysis with Beta- and Gamma-Secretase Pathway Products (Amyloid-β (1-40) and Amyloid-β (1-42))

The processing of APP can occur via two mutually exclusive pathways: the non-amyloidogenic pathway leading to Beta-Amyloid (17-40) and the amyloidogenic pathway that produces Beta-Amyloid (1-40) and (1-42). researchgate.netbiolegend.comoup.com The critical divergence between these two routes is the first enzymatic cut.

In the amyloidogenic pathway, APP is first cleaved by β-secretase, primarily the enzyme BACE1 (Beta-site APP Cleaving Enzyme 1). mdpi.comelifesciences.org This cleavage generates a soluble ectodomain, sAPPβ, and a 99-amino-acid membrane-tethered C-terminal fragment (CTFβ or C99). oup.comfrontiersin.org Subsequent cleavage of this C99 fragment by the same γ-secretase complex that acts in the non-amyloidogenic pathway results in the release of the full-length Beta-Amyloid (1-40) and (1-42) peptides. nih.govelifesciences.org

The fundamental difference, therefore, lies in the identity of the initial secretase. Alpha-secretase cleavage occurs within the Aβ sequence, thereby precluding the generation of the full Aβ peptide and instead producing the shorter p3 fragment, Aβ(17-40). wikipedia.orgmdpi.com In contrast, β-secretase cleaves at the N-terminus of the Aβ sequence, leaving the entire Aβ domain intact within the C99 fragment for subsequent liberation by γ-secretase. elifesciences.org While the non-amyloidogenic pathway is generally considered the predominant APP processing pathway in most cellular conditions, the amyloidogenic pathway is critically linked to disease pathology. wikipedia.orgnih.gov

Table 2: Comparison of APP Processing Pathways
FeatureNon-Amyloidogenic PathwayAmyloidogenic Pathway
Initial Enzymeα-Secretase (e.g., ADAM10) embopress.orgβ-Secretase (BACE1) elifesciences.org
Initial Cleavage SiteWithin the Aβ domain (between Lys-16 and Leu-17) pnas.orgAt the N-terminus of the Aβ domain oup.com
Membrane-Bound IntermediateCTFα (C83) oup.comCTFβ (C99) oup.com
Second Enzymeγ-Secretase pnas.orgγ-Secretase elifesciences.org
Final Peptide ProductsBeta-Amyloid (17-40) & (17-42) (p3 peptides) researchgate.netBeta-Amyloid (1-40) & (1-42) biolegend.com
Associated Secreted FragmentsAPPα mdpi.comsAPPβ frontiersin.org

Regulation of Beta-Amyloid (17-40) Production and Secretion

The production and secretion of Beta-Amyloid (17-40) are intrinsically linked to the regulation of the non-amyloidogenic pathway, primarily through the modulation of α-secretase activity and expression. nih.govnih.gov An increase in α-secretase function shifts APP processing towards this pathway, enhancing the generation of Aβ(17-40) and the neuroprotective sAPPα fragment, while reducing the production of amyloidogenic Aβ peptides. nih.gov This regulation occurs at multiple cellular levels.

Transcriptional Regulation: The expression of ADAM10, the key α-secretase, is controlled by several transcription factors. For instance, the X-box binding protein (XBP)-1 has been shown to positively regulate ADAM10 transcription in neuronal cells. mdpi.com Other factors, including retinoic acid receptors and sirtuins, also play a role in controlling ADAM10 gene expression. nih.gov

Post-translational and Trafficking Regulation: The activity of α-secretase is heavily dependent on its correct trafficking and localization to the cell membrane, where it encounters its substrate, APP. jneurosci.org Synapse-associated protein 97 (SAP97), a scaffolding protein, binds to the cytoplasmic tail of ADAM10 and facilitates its transport to the postsynaptic membrane, thereby enhancing its cleavage activity. mdpi.comjneurosci.org The endocytosis of ADAM10 is also a regulatory point; for example, the clathrin adaptor protein AP2 can mediate its internalization, reducing its surface availability. nih.gov

Signaling Pathways: Various signaling cascades can stimulate α-secretase activity. Activation of Protein Kinase C (PKC) by phorbol (B1677699) esters is a well-established mechanism for increasing α-secretase cleavage of APP. pnas.orgnih.gov Furthermore, activation of glutamatergic synapses through the NMDA receptor can promote the translocation of ADAM10 to the cell membrane, increasing sAPPα release and consequently the potential for Aβ(17-40) production. jneurosci.org

Table 3: Mechanisms Regulating α-Secretase (ADAM10) and Aβ(17-40) Production
Regulatory LevelFactor/MechanismEffect on α-Secretase ActivityOutcome for Aβ(17-40) Production
TranscriptionalX-box binding protein (XBP)-1 mdpi.comIncreases ADAM10 expressionIncreased
Retinoic acid receptors / Sirtuins nih.govModulates ADAM10 expressionModulated
Post-translational / TraffickingSynapse-associated protein 97 (SAP97) mdpi.comjneurosci.orgPromotes trafficking to the synapseIncreased
AP2-mediated endocytosis nih.govReduces surface availabilityDecreased
Signaling PathwaysProtein Kinase C (PKC) activation pnas.orgnih.govStimulates activityIncreased
NMDA receptor activation jneurosci.orgPromotes membrane translocation and activityIncreased

Structural Biology and Conformational Dynamics of Beta Amyloid 17 40

Primary and Secondary Structural Elements

The primary structure of Beta-Amyloid (17-40) consists of 24 amino acid residues. Its sequence lacks the N-terminal hydrophilic portion of the full-length Aβ peptide, rendering it largely hydrophobic. nih.gov This inherent hydrophobicity suggests a greater propensity for self-assembly under physiological conditions compared to the full-length Aβ. nih.gov

The secondary structure of Aβ(17-40) is not fixed and can adopt various conformations, including α-helices, β-sheets, and random coils. bms.kracs.org In aqueous solutions, monomeric Aβ peptides, including fragments like Aβ(17-40), tend to exist in a largely random coil conformation with some transient α-helical and β-sheet content. acs.orgpnas.org However, in membrane-like environments or upon interaction with certain surfaces, the peptide can adopt a more defined α-helical structure. pnas.orgnih.gov This is particularly relevant as the initial cleavage of APP occurs within the cell membrane. mdpi.com The transition to a β-sheet-rich structure is a hallmark of amyloid fibril formation. pnas.orgulb.ac.be

Table 1: Primary Amino Acid Sequence of Beta-Amyloid (17-40)

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code) Properties
17 Leu L Hydrophobic
18 Val V Hydrophobic
19 Phe F Aromatic, Hydrophobic
20 Phe F Aromatic, Hydrophobic
21 Ala A Hydrophobic
22 Glu E Acidic, Charged
23 Asp D Acidic, Charged
24 Val V Hydrophobic
25 Gly G Glycine (B1666218)
26 Ser S Polar, Uncharged
27 Asn N Polar, Uncharged
28 Lys K Basic, Charged
29 Gly G Glycine
30 Ala A Hydrophobic
31 Ile I Hydrophobic
32 Ile I Hydrophobic
33 Gly G Glycine
34 Leu L Hydrophobic
35 Met M Hydrophobic
36 Val V Hydrophobic
37 Gly G Glycine
38 Gly G Glycine
39 Val V Hydrophobic
40 Val V Hydrophobic

Conformational Transitions and Intermediate States (e.g., Alpha-Helix to Beta-Sheet)

The transition from a soluble, often α-helical or random coil state, to an insoluble β-sheet-rich fibrillar state is a critical event in amyloid pathology. This conformational change is not a simple two-state process but involves a complex landscape of intermediate states.

Molecular dynamics simulations have shown that Aβ peptides can undergo an α-helix to β-sheet conformational transition in aqueous solution. pnas.org These simulations have captured the unfolding of the α-helical structure into a random coil, with β-sheet-containing structures emerging as intermediates in this pathway. pnas.org The presence of "chameleon" sequences, which can adopt either α-helical or β-sheet conformations depending on the environment, is a key feature of amyloidogenic proteins. frontiersin.org

For Aβ peptides, interaction with membranes or membrane-mimicking environments, such as micelles, can initially induce an α-helical conformation. acs.orgnih.gov However, at certain concentrations and conditions, these α-helical intermediates can transition into β-sheet structures, leading to aggregation. nih.govnih.gov This process is thought to be facilitated by the increased local concentration of peptide molecules at interfaces, which promotes intermolecular interactions. nih.gov The transition from an antiparallel β-sheet conformation, often observed in early oligomers, to a parallel β-sheet structure characteristic of mature fibrils represents a major structural reorganization. ulb.ac.be

Structural Polymorphism and Heterogeneity

Solid-state NMR and cryo-electron microscopy have revealed that Aβ(1-40) fibrils can adopt different symmetries, such as two-fold or three-fold symmetry, and can differ in the conformation of non-β-strand regions and quaternary contacts. pnas.org This polymorphism extends to the earliest stages of aggregation, with oligomers exhibiting significant structural variation, ranging from ordered β-structures to more disordered conformations. biorxiv.org This initial heterogeneity can be propagated to the mature fibrils. biorxiv.org The metastability and heterogeneity of these oligomeric intermediates make them particularly challenging to study. pnas.org

Identification and Role of Aggregation Hotspots and Key Residues (e.g., 17-22, 30-42)

Within the Aβ(17-40) sequence, specific regions known as "aggregation hotspots" play a crucial role in driving the self-assembly process. These are typically hydrophobic regions that are prone to forming β-sheets. Computational and experimental studies have identified the central hydrophobic cluster (residues 17-21) and the C-terminal region (residues 30-40) as critical for aggregation. nih.govresearchgate.net

The segment 17-LVFFA-21 is a well-established hotspot that is central to Aβ misfolding and aggregation. researchgate.net The region encompassing residues 30-35 has also been shown to be important for promoting the aggregation of the full-length Aβ peptide. researchgate.net In fact, predictive software indicates that all of the major aggregation-prone regions of Aβ(1-42) are contained within the p3 fragment (residues 17-42). nih.gov

Specific residues within these hotspots are critical. For instance, the aromatic residues F19 and F20 are key for hydrophobic interactions. The sequence also contains several glycine residues (G25, G29, G33, G37) which, due to their conformational flexibility, are thought to be important for the formation of β-sheet structures in aqueous environments. pnas.org

Table 2: Key Aggregation Regions and Residues in Beta-Amyloid (17-40)

Region/Residue Sequence Role in Aggregation Citation
Hotspot 1 17-LVFFA-21 Central hydrophobic cluster, critical for misfolding and β-sheet formation. researchgate.net
Hotspot 2 30-AIIGLMVGGVV-40 C-terminal hydrophobic region, promotes aggregation. nih.govresearchgate.net
Glycines G25, G29, G33, G37 Provide conformational flexibility, facilitating β-sheet formation. pnas.org

Influence of Environmental Factors on Conformational Landscape

The conformational landscape of Aβ(17-40) and its aggregation pathway are highly sensitive to environmental factors. These factors can significantly influence the structure of the peptide and the morphology of the resulting aggregates. nih.govfrontiersin.org

pH: Changes in pH can alter the charge state of acidic (Asp, Glu) and basic (Lys) residues, affecting electrostatic interactions and, consequently, the peptide's conformation and aggregation propensity. aip.org

Temperature: Higher temperatures generally accelerate fibril formation. aip.org However, low temperatures (e.g., 4°C) can favor the formation of oligomers over fibrils. aip.org

Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions, thereby influencing aggregation kinetics. nih.gov

Presence of Membranes/Surfaces: As mentioned, the interaction with lipid membranes or other hydrophobic/hydrophilic interfaces can induce conformational changes, often promoting an initial α-helical structure that can later convert to β-sheets. nih.govmdpi.com Biological membranes can also reduce the structural heterogeneity of the resulting fibrils. mdpi.com

Mechanical Agitation: Physical agitation or shear forces can influence fibril polymorphism. For example, agitation during fibril growth of Aβ(1-40) has been shown to favor a specific "striated ribbon" morphology over a "twisted" morphology that forms under quiescent conditions. pnas.org This is partly due to differences in the fragmentation rates of the different polymorphs. acs.org

These environmental influences highlight the complexity of Aβ aggregation in vivo, where the peptide is exposed to a multitude of different microenvironments within the brain.

Aggregation and Self Assembly Mechanisms of Beta Amyloid 17 40

Monomer-to-Oligomer Transition and Characterization of Oligomeric Species

The initial step in the aggregation of amyloid-β peptides is the transition from a soluble monomeric state to the formation of small, soluble oligomers. nih.govmdpi.com This process is considered a critical event in the pathogenesis of Alzheimer's disease, as these oligomeric species are thought to be the primary neurotoxic entities. nih.govacs.org

The Aβ(17-40) fragment, like other amyloid-β peptides, undergoes this transition. The process begins with the self-association of monomers into small, unstable nuclei. frontiersin.org Once a nucleus is formed, it can then grow by the addition of more monomers, leading to the formation of larger, more stable oligomers. frontiersin.org These oligomers are often transient intermediates on the pathway to fibril formation. frontiersin.org

Characterization of these oligomeric species is challenging due to their heterogeneity and instability. acs.org However, various techniques have been employed to study them. Atomic force microscopy (AFM) has been used to visualize the morphology of oligomers, revealing them to be small, spherical structures. nih.govulb.ac.be For instance, early in the aggregation process of Aβ(1-40), small spherical oligomers with an average height of approximately 1.5 nm have been observed. ulb.ac.be As aggregation progresses, larger oligomers with heights around 9 nm can form. ulb.ac.be

Biochemical methods, such as SDS-PAGE and western blotting, can be used to determine the size distribution of oligomers. nih.gov Studies on full-length Aβ have identified a range of oligomeric species, including dimers, trimers, tetramers, and even larger assemblies. nih.govnih.gov A split-luciferase complementation assay has been developed to specifically monitor the formation of Aβ oligomers, revealing a predominance of species such as dimers, trimers, 8-mers, and larger oligomers of 24-36 monomers for Aβ(1-42). nih.gov While direct characterization of Aβ(17-40) oligomers is less common, the principles of oligomer formation and the techniques used for their study are broadly applicable across different Aβ isoforms.

Table 1: Techniques for Characterizing Aβ Oligomers
TechniqueInformation ProvidedReference
Atomic Force Microscopy (AFM)Morphology and size of oligomers. nih.govulb.ac.be
SDS-PAGE and Western BlottingSize distribution of oligomeric species. nih.gov
Split-Luciferase Complementation AssaySpecific monitoring of oligomer formation and size. nih.gov

Formation of Amorphous Aggregates vs. Amyloid Fibrils: Discrepancies and Evidence

Protein misfolding can lead to two main types of aggregates: ordered amyloid fibrils and disordered amorphous aggregates. nih.gov While amyloid fibrils are characterized by a cross-β sheet structure, amorphous aggregates lack this ordered intermolecular arrangement. nih.govrsc.org For many amyloidogenic proteins, including beta-amyloid, both pathways are possible, and the specific conditions can influence which type of aggregate is formed. nih.govrsc.org

There has been some discrepancy in the literature regarding the aggregation behavior of Aβ(17-40). Some earlier studies suggested that N-terminally truncated fragments like p3 peptides were "non-amyloidogenic." nih.govresearchgate.net However, more recent and extensive research has provided strong evidence that Aβ(17-40) and the closely related Aβ(17-42) do indeed form amyloid fibrils rapidly. nih.govresearchgate.net These fibrils are morphologically similar to those formed by the full-length Aβ peptides. researchgate.net

The formation of amorphous aggregates can be an alternative pathway or an off-pathway to fibrillization. pnas.orgmdpi.com Under certain conditions, amyloid-forming proteins can be rerouted towards amorphous aggregation. rsc.org For example, the presence of certain molecular chaperones can induce the formation of amorphous aggregates instead of fibrils. rsc.org It is also proposed that amorphous oligomers may need to dissociate back into monomers before they can enter the fibrillization pathway. pnas.org

Atomic force microscopy has been instrumental in distinguishing between these aggregate types. Fibrils appear as long, unbranched filaments, while amorphous aggregates are typically observed as irregular, globular structures. nih.govbiomolther.org Studies have shown that some compounds can convert preformed amyloid fibrils into amorphous aggregates. biomolther.org

Nucleation and Elongation Processes in Aggregation

The formation of amyloid fibrils is generally understood to occur through a nucleation-dependent polymerization mechanism, which consists of two main phases: a lag phase (nucleation) and a growth phase (elongation). researchgate.net

Nucleation: This is the initial and typically slow phase where monomers misfold and associate to form oligomeric nuclei. researchgate.net This process is thermodynamically unfavorable. researchgate.net Nucleation can occur through two primary mechanisms:

Primary Nucleation: Monomers self-assemble in solution to form a nucleus. pnas.org

Secondary Nucleation: The surface of existing fibrils catalyzes the formation of new nuclei from monomers. pnas.orgnih.gov This process is often the dominant source of new aggregates once a critical concentration of fibrils has formed. frontiersin.orgpnas.org Recent studies have shown that the aggregation kinetics of p3 peptides, including Aβ(17-40), are dominated by secondary nucleation. nih.gov

Elongation: Once stable nuclei are formed, they can rapidly grow by the addition of monomers to their ends. researchgate.net This is a much more favorable and faster process compared to nucleation. researchgate.net

The kinetics of this process can be monitored by techniques such as Thioflavin T (ThT) fluorescence, which shows a characteristic sigmoidal curve with a lag phase followed by a rapid growth phase. researchgate.net The addition of pre-formed fibril "seeds" can bypass the slow nucleation step, leading to a shorter lag phase and faster aggregation. researchgate.net

Co-aggregation and Modulation of Full-Length Amyloid-β Isoforms Aggregation (e.g., Aβ(1-40), Aβ(1-42))

Given that various Aβ isoforms coexist in the brain, understanding their interactions is crucial. escholarship.org Aβ(17-40) has been shown to interact with and influence the aggregation of full-length Aβ peptides.

Studies have demonstrated that Aβ(17-40) can enhance the aggregation of Aβ(1-40). researchgate.netcapes.gov.br This pro-aggregatory effect is attributed to the presence of critical regions for aggregation within the 17-40 sequence. researchgate.netcapes.gov.br Specifically, the regions encompassing residues 17-20 and 30-35 are considered important for promoting the aggregation of full-length Aβ. researchgate.netcapes.gov.br

Recent research has revealed a high degree of specificity in the cross-seeding interactions between p3 peptides and full-length Aβ. nih.gov Cross-seeding, where fibrils of one peptide induce the aggregation of another, occurs efficiently between p3 peptides and full-length Aβ, but only when their C-terminal residues match. nih.gov This suggests that Aβ(17-40) can specifically seed the aggregation of Aβ(1-40). The mechanism of this cross-seeding can involve either templating from the ends of the seed fibrils or catalysis on the fibril surface (secondary nucleation). nih.gov

Table 2: Interaction of Aβ(17-40) with Full-Length Aβ Isoforms
InteractionEffectKey FindingsReference
Aβ(17-40) + Aβ(1-40)Enhances aggregationAβ(17-40) acts as a pro-aggregatory fragment for Aβ(1-40). researchgate.netcapes.gov.br
Aβ(17-40) + Aβ(1-40)Specific cross-seedingEfficiently seeds Aβ(1-40) aggregation due to matching C-termini. nih.gov
Aβ(17-40) + Aβ(1-42)Specific cross-seedingCross-seeding is highly specific and dependent on matching C-terminal residues. nih.gov

Impact of C-terminal Differences on Aggregation Kinetics and Fibril Morphology

Small variations in the C-terminus of Aβ peptides can have a profound impact on their aggregation kinetics and the resulting fibril structures. researchgate.net The two most studied isoforms, Aβ(1-40) and Aβ(1-42), differ by only two amino acids, yet Aβ(1-42) is significantly more aggregation-prone and is considered more pathogenic. pnas.orgacs.org

The C-terminal truncation in Aβ(17-40) compared to Aβ(17-42) also influences its aggregation properties. Generally, the longer p3 peptide, Aβ(17-42), is expected to aggregate more rapidly than Aβ(17-40), mirroring the behavior of their full-length counterparts. rsc.org The two additional hydrophobic residues at the C-terminus of Aβ42 and Aβ(17-42) are thought to increase the peptide's propensity to aggregate. rsc.org

The C-terminus plays a critical role in defining the structure of the resulting fibrils. Different Aβ isoforms can form fibrils with distinct morphologies. pnas.org For example, Aβ(1-40) can form fibrils with a diameter of 8-12 nm that are long and twisted. researchgate.net The structure of Aβ fibrils can also be polymorphic, meaning that the same peptide can form multiple distinct fibril structures. pnas.orgmdpi.com This polymorphism is influenced by factors such as pH and ionic strength. mdpi.com

The structural differences at the C-terminus are also crucial for the specificity of cross-seeding interactions. As mentioned, the matching of C-terminal residues is a key determinant for efficient cross-seeding between p3 peptides and full-length Aβ. nih.gov This underscores the critical role of the C-terminal sequence in dictating the molecular recognition and templating events that drive amyloid formation.

Molecular Interactions and Functional Modulation of Beta Amyloid 17 40

Interaction with Endogenous Proteins (e.g., Secretases, Chaperones like αB-crystallin, Lysozyme (B549824), Apolipoprotein J, α-1-antichymotrypsin)

The generation of Aβ(17-40) is intrinsically linked to the activity of secretases . Specifically, it is produced when APP is sequentially cleaved first by α-secretase and then by γ-secretase. oatext.com The initial cleavage by α-secretase occurs between residues 16 and 17 of the Aβ domain, precluding the formation of the full-length Aβ peptide. mdpi.com This processing pathway is considered non-amyloidogenic; however, the resulting p3 peptide retains aggregation-prone regions. nih.gov

Interactions with molecular chaperones play a critical role in modulating protein aggregation. αB-crystallin , a small heat shock protein, has been shown to interact with amyloid peptides. bu.eduresearchgate.net While direct studies on Aβ(17-40) are limited, research on the closely related Aβ(1-40) indicates that αB-crystallin can bind to amyloid fibrils and inhibit their elongation. nih.govias.ac.in It preferentially interacts with misfolded oligomeric species, sequestering them and preventing further growth. acs.org NMR studies have identified weak, transient interactions between αB-crystallin and the hydrophobic core residues (17-21) of Aβ(1-40), a region present in Aβ(17-40). nih.gov This suggests a potential role for αB-crystallin in modulating the aggregation of p3.

Lysozyme , another protein with chaperone-like activity, has been demonstrated to inhibit the aggregation of Aβ peptides. nih.gov Atomistic molecular dynamics simulations suggest that lysozyme competes with inter-peptide interactions by binding to Aβ peptides during the early stages of aggregation. nih.govplos.org The high local density of arginines on the lysozyme surface allows for strong binding to Aβ monomers, forming stable complexes. plos.org

Apolipoprotein J (also known as clusterin) is an extracellular chaperone found to be associated with amyloid plaques. acs.org Like αB-crystallin, it binds to misfolded Aβ oligomers, preventing their further growth into fibrils and their dissociation. acs.org

α-1-antichymotrypsin (ACT) , a serine protease inhibitor, is consistently found associated with amyloid plaques. acs.orgunimi.it It is an acute-phase protein expressed by astrocytes. unimi.it Studies on Aβ(1-40) have shown that ACT can inhibit fibril formation. acs.orgnih.gov However, this inhibition does not necessarily reduce the peptide's toxicity. acs.orgnih.gov ACT is considered a pathological chaperone that can promote the formation of β-sheet structures and stabilize abnormal protein conformations. d-nb.info

Endogenous ProteinInteraction with Aβ Peptides (Inferred for Aβ(17-40))Reference
α-Secretase Cleaves APP between residues 16 and 17 to initiate the formation of Aβ(17-40). oatext.commdpi.com
γ-Secretase Cleaves the C-terminal fragment after α-secretase action to release Aβ(17-40). oatext.com
αB-crystallin Interacts with the hydrophobic core (residues 17-21) and inhibits fibril elongation by sequestering oligomers. nih.govacs.org
Lysozyme Inhibits early oligomerization by competing with inter-peptide interactions and forming stable complexes with monomers. nih.govplos.org
Apolipoprotein J Binds to misfolded oligomers, preventing their growth and dissociation. acs.org
α-1-antichymotrypsin Inhibits fibril formation of Aβ(1-40) and acts as a pathological chaperone, promoting β-sheet structures. acs.orgnih.govd-nb.info

Interactions with Other Amyloidogenic Proteins (e.g., Tau, Alpha-Synuclein) in Co-aggregation Studies

The interplay between different amyloidogenic proteins is a key area of research in neurodegenerative diseases. While direct co-aggregation studies specifically involving Aβ(17-40) are not extensively documented, the shared aggregation-prone regions with full-length Aβ suggest potential interactions.

There is substantial evidence for a toxic crosstalk between Aβ and Tau protein . mdpi.com Aβ aggregation can trigger the hyperphosphorylation and aggregation of Tau into neurofibrillary tangles. nih.govnih.gov Computational models predict that the amyloid core of Aβ can form intermolecular β-sheet interactions with key regions of Tau. mdpi.com This cross-seeding could promote tangle formation. mdpi.com Given that Aβ(17-40) contains a significant portion of the Aβ amyloid core, it is plausible that it could also interact with Tau, although this requires further investigation.

Interactions with alpha-synuclein , the protein central to Parkinson's disease, have also been explored for Aβ. While specific studies with Aβ(17-40) are lacking, the general principles of cross-seeding between amyloidogenic proteins suggest that such interactions are possible.

Interaction with Cellular Membrane Environments and Lipids

The interaction of amyloid peptides with cellular membranes is considered a crucial step in their cytotoxic cascade. nih.gov Aβ peptides, including fragments like Aβ(17-40), can interact with the lipid bilayer, leading to changes in membrane properties and integrity. acs.orgmdpi.com

Aβ(17-40) contains a hydrophobic C-terminal domain (residues 17-40) which facilitates its interaction with lipid membranes. mdpi.com These interactions can modulate the physicochemical properties of the membrane, including its fluidity, thickness, and curvature. acs.org Studies have shown that Aβ peptides can decrease the fluidity of cell membranes. nih.govfrontiersin.org This alteration in membrane fluidity can, in turn, influence the activity of membrane-bound enzymes like secretases, potentially creating a feedback loop that stimulates further Aβ production. nih.gov

The composition of the lipid bilayer significantly influences these interactions. Gangliosides , particularly GM1, are enriched in neuronal membranes and can act as sites for Aβ accumulation and aggregation. researchgate.netnih.govmdpi.com Aβ can bind to GM1 clusters, leading to a conformational change from a random coil to a β-sheet structure, which then acts as a seed for fibril formation. researchgate.netmdpi.comCholesterol also plays a critical role, as it can influence the binding of Aβ to membranes and facilitate the clustering of gangliosides. mdpi.comfrontiersin.org The interaction of Aβ with cholesterol has been linked to a domain within residues 20-35, which is present in Aβ(17-40). frontiersin.org

The interaction with membranes can lead to various forms of disruption, including the formation of pore-like structures or a "carpet-like" mechanism where the peptides disrupt the bilayer integrity. acs.orgnih.gov While a heptameric β-barrel construct involving residues 17-42 has been shown to form stable membrane pores, the precise mechanisms for Aβ(17-40) remain to be fully elucidated. acs.org

Membrane ComponentRole in Interaction with Aβ(17-40)Reference
Lipid Bilayer Site of interaction, leading to altered membrane fluidity and integrity. nih.govacs.org
Ganglioside GM1 Binds to Aβ, inducing a conformational change to β-sheet and seeding aggregation. researchgate.netmdpi.com
Cholesterol Modulates Aβ-membrane interactions and facilitates ganglioside clustering. mdpi.comfrontiersin.org
Sphingomyelin Binds Aβ peptides on the membrane surface, initiating the fibrillization process. mdpi.com

Modulation by Small Molecules and Peptides (Mechanistic Insights into Inhibition or Promotion of Aggregation)

The aggregation of Aβ peptides can be modulated by various small molecules and synthetic peptides, offering potential therapeutic avenues. These modulators can either inhibit or, in some cases, promote aggregation through different mechanisms.

Research has shown that certain peptide fragments of Aβ itself can influence the aggregation of the full-length peptide. For instance, Aβ(17-40) has been observed to enhance the aggregation of Aβ(1-40). medchemexpress.comnih.govcapes.gov.br This is attributed to the presence of critical regions, specifically residues 17-20 and 30-35, which play a crucial role in promoting aggregation. researchgate.netmedchemexpress.comnih.govcapes.gov.br The fragment Aβ(25-35), which is contained within Aβ(17-40), significantly increases the rate and extent of Aβ(1-40) aggregation, primarily by promoting the formation of oligomers and protofibrils rather than large fibrils. researchgate.netnih.govcapes.gov.br

Peptide-based inhibitors have been designed to target specific regions of Aβ to interfere with its self-assembly. For example, peptides targeting the 17-21 region have been created. plos.org By introducing D-enantiomers of phenylalanine at positions 19 and/or 20, these designer peptides can be incorporated into growing fibrils and alter their structure and toxicity, often leading to the formation of larger, less toxic amorphous aggregates. plos.org Another approach involves using peptoids, which are peptide mimics. A peptoid named JPT1, designed to mimic the KLVFF sequence (residues 16-20), was found to modulate Aβ(1-40) aggregation by decreasing the lag time for aggregate formation while reducing the total amount of fibrillar structures. acs.org Other peptides have been selected for their ability to bind specifically to Aβ and inhibit its aggregation into plaques, thereby reducing its neurotoxic effects. plos.org

These studies highlight that the central hydrophobic core of Aβ, which is a major component of the Aβ(17-40) fragment, is a key target for the rational design of aggregation modulators.

Mechanisms of Biological Activity of Beta Amyloid 17 40 in Research Models

Cellular and Molecular Effects in In Vitro Systems

Beta-amyloid (17-40), also known as p3, is a peptide fragment resulting from the proteolytic cleavage of the amyloid precursor protein (APP) by α- and γ-secretases. While much of the research in Alzheimer's disease has focused on the longer beta-amyloid fragments (Aβ1-40 and Aβ1-42), emerging evidence suggests that Aβ(17-40) is not merely an inert byproduct but possesses its own distinct biological activities. In various in vitro research models, this peptide has been shown to exert a range of cellular and molecular effects, from influencing synaptic function to inducing mitochondrial and calcium homeostasis alterations, as well as triggering oxidative stress.

Influence on Synaptic Function

The role of beta-amyloid peptides in synaptic function is complex, with different fragments and concentrations potentially leading to opposing effects. While extensive research has focused on Aβ(1-40) and Aβ(1-42), studies are beginning to shed light on the synaptic influence of Aβ(17-40).

In vitro studies have demonstrated that beta-amyloid peptides can significantly impact synaptic plasticity, a fundamental process for learning and memory. For instance, brief perfusion of hippocampal slices with low concentrations of Aβ(1-40) has been shown to inhibit long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov This inhibition of LTP occurs without affecting basal synaptic transmission. nih.gov Conversely, some studies have reported that low, physiological concentrations of Aβ can actually be necessary for normal synaptic function and plasticity. nih.gov For example, some research indicates that picomolar levels of Aβ are required for synaptic plasticity and neuronal survival. nih.gov

The specific effects of Aβ(17-40) on synaptic function are still being elucidated, but it is understood to be part of the complex milieu of Aβ peptides that can modulate synaptic activity. The balance between the production of different Aβ fragments, including Aβ(17-40), and their clearance is crucial for maintaining normal synaptic health.

Mitochondrial Alterations and Dysfunction

Mitochondria, the powerhouses of the cell, are critical for neuronal function and survival. A growing body of evidence indicates that mitochondrial dysfunction is an early and prominent feature in the pathogenesis of neurodegenerative diseases. Beta-amyloid peptides, including fragments like Aβ(17-40), have been implicated in inducing these mitochondrial alterations.

In vitro experiments have shown that exposure of cultured cells or isolated mitochondria to beta-amyloid peptides can lead to a cascade of detrimental effects. nih.gov These include the generation of reactive oxygen species (ROS), depletion of ATP, depolarization of the mitochondrial membrane, and inhibition of key enzymes in the respiratory chain. nih.gov Specifically, Aβ has been found to interact with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), which can exacerbate mitochondrial stress. portlandpress.com

The accumulation of beta-amyloid within mitochondria is considered a significant mechanism underlying Aβ-induced mitochondrial dysfunction. nih.govportlandpress.com This intramitochondrial accumulation can disrupt the delicate balance of mitochondrial dynamics, leading to impaired function and ultimately contributing to neuronal damage.

Altered Calcium Homeostasis

Calcium is a ubiquitous second messenger that plays a vital role in numerous neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. The precise regulation of intracellular calcium concentrations ([Ca2+]i) is therefore essential for normal neuronal function. Dysregulation of calcium homeostasis is a well-established factor in neuronal dysfunction and death.

Beta-amyloid peptides have been shown to disrupt calcium homeostasis through various mechanisms. semanticscholar.org One proposed mechanism is the formation of cation-selective ion channels, or "amyloid channels," directly within neuronal membranes. semanticscholar.org These pores can lead to an uncontrolled influx of calcium ions, resulting in a sustained increase in intracellular calcium levels. semanticscholar.orgnih.gov Both Aβ(1-40) and Aβ(1-42) have been reported to form such channels. semanticscholar.org

Furthermore, beta-amyloid can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), by interacting with receptors like the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor and the ryanodine (B192298) receptor (RyR). nih.govmdpi.com This release from internal stores further contributes to the elevation of cytosolic calcium. The combined effect of calcium influx from the extracellular space and release from intracellular stores can lead to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal cell death. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key pathological feature of many neurodegenerative diseases. Beta-amyloid peptides are known to be potent inducers of oxidative stress both in vitro and in vivo. nih.gov

The interaction of beta-amyloid with mitochondria is a major source of ROS production. nih.gov As mentioned earlier, Aβ can impair the mitochondrial respiratory chain, leading to the leakage of electrons and the formation of superoxide (B77818) radicals. nih.gov Additionally, Aβ has been reported to generate hydrogen peroxide (H2O2) through interactions with redox-active metal ions like copper and iron. mdpi.com This H2O2 can then be converted into the highly reactive hydroxyl radical via Fenton chemistry. mdpi.com

In astrocytes, beta-amyloid has been shown to activate NADPH oxidase, a key enzyme responsible for producing superoxide radicals. jneurosci.org This activation leads to a significant increase in ROS generation, depletion of the antioxidant glutathione (B108866) in both astrocytes and neurons, and ultimately contributes to neuronal cell death. jneurosci.org The oxidative damage caused by Aβ-induced ROS extends to essential cellular components like lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction. researchgate.net

Role in Neuroinflammation and Immune Response (e.g., Pro-inflammatory Cytokine and Chemokine Production)

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of inflammatory mediators, is a critical component of the brain's response to injury and pathology. Beta-amyloid peptides, including Aβ(17-40), are potent activators of this inflammatory cascade.

In vitro studies have demonstrated that Aβ(17-40) can induce the production of pro-inflammatory cytokines and chemokines in both human and murine glial cell lines. mdpi.com This leads to a neuroinflammatory environment that can be detrimental to surrounding neurons. mdpi.com The activation of glial cells by beta-amyloid can trigger a self-perpetuating cycle, where activated glia release more inflammatory molecules, which in turn can stimulate the production of more beta-amyloid. nih.gov

Specifically, Aβ has been shown to stimulate the release of cytokines such as Interleukin-8 (IL-8) from microglia, astrocytes, and neurons in vitro. nih.gov Chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1-alpha (MIP-1α) are also produced in response to Aβ stimulation. nih.gov These molecules play a crucial role in recruiting and activating immune cells, further amplifying the inflammatory response within the central nervous system. touchneurology.com

Debated Neurotoxicity versus Neuroprotective Properties in Experimental Contexts

The biological effects of beta-amyloid peptides are not always straightforward, and the distinction between neurotoxic and neuroprotective actions is a subject of ongoing debate and research. While high concentrations of aggregated Aβ are widely considered neurotoxic, some studies suggest that at physiological, lower concentrations, these peptides may have beneficial or even essential roles. nih.gov

Several in vitro and in vivo studies have extensively documented the neurotoxic effects of beta-amyloid, including the induction of apoptosis, synaptic dysfunction, and oxidative stress. nih.govfrontiersin.org The fragment Aβ(17-40) itself has been shown to induce pro-inflammatory cytokine production, which can lead to neuronal decay. mdpi.com

Conversely, some evidence points towards potential neuroprotective roles for beta-amyloid peptides under certain experimental conditions. For example, in some cell culture models, the presence of Aβ has been shown to be necessary for neuronal viability, and its removal can lead to cell death. nih.gov Furthermore, some studies have suggested that certain Aβ fragments might protect neurons from excitotoxicity. oatext.com It has been proposed that the physiological functions of Aβ may depend on its concentration and aggregation state, with monomeric forms at low concentrations being potentially beneficial, while oligomeric and fibrillar aggregates at higher concentrations are pathogenic. nih.govnih.gov

The table below summarizes the contrasting effects of Beta-Amyloid peptides observed in various research models.

Biological EffectNeurotoxic AspectsNeuroprotective Aspects
Synaptic Function Inhibition of Long-Term Potentiation (LTP). nih.govEssential for synaptic plasticity and neuronal survival at physiological concentrations. nih.gov
Neuronal Viability Induction of apoptosis and neuronal death. mdpi.comnih.govSupports cell viability in some culture systems. nih.gov
Inflammatory Response Potent inducer of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov-
Oxidative Stress Generation of reactive oxygen species (ROS) and oxidative damage. nih.govjneurosci.org-
Calcium Homeostasis Disruption of calcium regulation leading to excitotoxicity. semanticscholar.org-

Advanced Methodologies and Computational Approaches in Beta Amyloid 17 40 Research

Biophysical Characterization Techniques

A variety of biophysical methods are employed to characterize the conformational states and aggregation processes of Aβ (17-40). These techniques offer a multi-faceted view of the peptide's behavior in solution and in the presence of other molecules.

Spectroscopic Methods (e.g., Thioflavin T Fluorescence, Congo Red, Circular Dichroism, ATR-FTIR)

Spectroscopic techniques are fundamental in monitoring the structural transitions and fibril formation of Aβ (17-40).

Thioflavin T (ThT) Fluorescence: This benzothiazole (B30560) dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. sigmaaldrich.com While widely used, there are conflicting reports regarding the ThT reactivity of Aβ (17-40). Some studies indicate that p3 is ThT positive, suggesting the formation of β-sheet rich fibrils, though potentially with lower fluorescence intensity compared to full-length Aβ. nih.gov Other research, however, has found p3 to be ThT negative. nih.gov ThT fluorescence assays typically measure the emission intensity around 482-485 nm after excitation at approximately 440-450 nm. medchemexpress.comwikipedia.orgroyalsocietypublishing.orgnih.gov The dye is believed to bind to channels along the long axis of the amyloid fibril. royalsocietypublishing.orgnih.gov

Congo Red (CR): This dye has historically been used to identify amyloid deposits in tissue, where it exhibits a characteristic apple-green birefringence under polarized light upon binding to fibrils. nih.govabcam.com Studies have reported that Aβ (17-40) aggregates can bind Congo Red. nih.gov However, the definitive presence of birefringence, a key indicator of well-ordered amyloid fibrils, has been a point of contention in the literature for p3 peptides. nih.gov The interaction between Congo Red and amyloid peptides can be complex, with factors like temperature and buffer conditions influencing the binding thermodynamics. scirp.orgscirp.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. For Aβ (17-40), CD studies have generally revealed a predominant β-sheet character at physiological pH, which is similar to full-length Aβ peptides. nih.gov However, there are some discrepancies in the literature, with some studies suggesting that Aβ (17-40) has a less pronounced β-sheet character compared to its longer counterparts, while others indicate an enhanced β-sheet propensity. nih.govpublish.csiro.au For instance, one study found that Aβ (17-40) forms β-sheet structures more readily in aqueous solutions than full-length Aβ. publish.csiro.au In contrast, another study observed that Aβ (17-35) had a lower β-sheet content (45%) compared to Aβ (1-40) and Aβ (1-42). core.ac.uk The presence of certain solvents, like trifluoroethanol, can induce α-helical structures, and Aβ (17-40) has been shown to have a lower α-helical propensity in such environments compared to full-length Aβ. publish.csiro.au

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR provides detailed information about the secondary structure of proteins by analyzing the amide I band (around 1600-1700 cm⁻¹). shimadzu.comresearchgate.net For amyloid proteins, a strong absorbance in the 1615–1630 cm⁻¹ range is characteristic of the cross-β-sheet structure. acs.org Studies on Aβ (17-40) using ATR-FTIR have confirmed a predominant β-sheet character at physiological pH. nih.gov This technique can be used to track the aggregation process over time by observing the shift and sharpening of the amide I peak. shimadzu.com

Table 1: Spectroscopic Characterization of Aβ (17-40)

Technique Principle Key Findings for Aβ (17-40) Citations
Thioflavin T (ThT) Fluorescence Enhanced fluorescence upon binding to β-sheet structures. Conflicting reports on ThT positivity; some studies show low fluorescence intensity. nih.gov
Congo Red (CR) Binding Birefringence under polarized light when bound to amyloid fibrils. Binds to Aβ (17-40) aggregates, but birefringence is not consistently reported. nih.gov
Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light to determine secondary structure. Predominantly β-sheet structure at physiological pH, with some studies suggesting enhanced β-sheet propensity compared to full-length Aβ. nih.govpublish.csiro.au
ATR-FTIR Analyzes vibrational modes of peptide bonds to determine secondary structure. Confirms predominant β-sheet character. nih.gov

Microscopic Techniques (e.g., Electron Microscopy, Atomic Force Microscopy)

Microscopic methods provide direct visualization of the morphology and structure of Aβ (17-40) aggregates.

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) is a classical technique for imaging amyloid fibrils. Early studies on Aβ (17-40) described the formation of amorphous aggregates or lattices of dense polymers rather than distinct fibrils. nih.gov When fibrils were observed, they were often described as shorter, narrower, and more heterogeneous compared to those formed by full-length Aβ. nih.gov Cryo-electron microscopy (cryo-EM) has become a powerful tool for determining the high-resolution structure of amyloid fibrils, including those of Aβ (1-40) and Aβ (1-42), revealing details of protofilament arrangement and lipid interactions. pnas.orgnih.gov While specific high-resolution cryo-EM structures for Aβ (17-40) are less common in the literature, the technique holds promise for future investigations.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface topography of aggregates in both air and liquid environments. researchgate.netbiophysics.org It has been used to study the aggregation of various Aβ fragments and the influence of different factors on fibril formation. researchgate.netnih.govmdpi.com For instance, AFM has been employed to show that fragments containing residues 17-20 can enhance the aggregation of full-length Aβ (1-40), leading to the formation of oligomers and protofibrils. researchgate.netnih.gov High-speed AFM allows for the real-time visualization of fibril nucleation and elongation, revealing dynamic processes such as morphological switching between different fibril types. pnas.org

Analytical Ultracentrifugation and Size Exclusion Chromatography

These techniques are used to separate and characterize Aβ (17-40) oligomers and aggregates based on their size and shape.

Analytical Ultracentrifugation (AUC): AUC measures the rate at which molecules sediment under centrifugal force, providing information about their size, shape, and interactions in solution. It is a valuable tool for characterizing the distribution of different oligomeric species of amyloid peptides.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is frequently used to isolate and purify different oligomeric states of Aβ peptides, from monomers and dimers up to larger protofibrils. researchgate.netgoogle.comnih.gov For example, SEC has been used to purify Aβ (1-40) oligomers of specific sizes for further structural and functional studies. nih.gov The elution profiles from SEC can reveal the presence of soluble oligomers of Aβ (17-40) that form rapidly in solution. researchgate.net

Structural Determination Techniques for Aggregates (e.g., Solid-State Nuclear Magnetic Resonance, Quenched Hydrogen/Deuterium-Exchange NMR)

Determining the atomic-level structure of insoluble Aβ (17-40) aggregates requires specialized techniques that are suited for solid-state samples.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for elucidating the three-dimensional structure of amyloid fibrils at atomic resolution. It provides information on internuclear distances and torsion angles, which can be used to build structural models. ssNMR studies on full-length Aβ fibrils have revealed key structural features, such as the in-register parallel β-sheet arrangement. While specific ssNMR studies focusing solely on Aβ (17-40) are less prevalent, the techniques are directly applicable.

Quenched Hydrogen/Deuterium-Exchange NMR (qHDX-NMR): This method provides information about the solvent accessibility of backbone amide protons. In the context of Aβ (17-40) aggregates, residues that are part of the stable, hydrogen-bonded β-sheet core will exchange their amide protons with deuterium (B1214612) in the solvent much more slowly than residues in flexible, solvent-exposed regions. This allows for the mapping of the fibril core.

Molecular Dynamics Simulations and Computational Modeling

Computational approaches, particularly molecular dynamics (MD) simulations, provide a dynamic and atomic-level view of the conformational landscape and aggregation pathways of Aβ (17-40).

Atomistic and Coarse-Grained Simulations of Conformational Dynamics

Both atomistic and coarse-grained MD simulations are employed to study Aβ (17-40), each with its own advantages.

Atomistic Simulations: These simulations model every atom in the system, providing a high level of detail about the conformational dynamics and interactions of the peptide. nih.gov Atomistic MD simulations have been used to study the stability of Aβ (17-40) oligomers. For example, simulations have shown that a tetramer of Aβ (17-40) is less stable than tetramers of the longer Aβ (17-42) and Aβ (17-43) fragments, suggesting that the C-terminal length is critical for oligomer stability. nih.gov These simulations can also be used to investigate the interaction of Aβ (17-40) with other molecules, such as inhibitor proteins. plos.org

Coarse-Grained (CG) Simulations: In CG models, groups of atoms are represented as single particles, which significantly reduces the computational cost and allows for the simulation of larger systems and longer timescales. pnas.orgnih.gov This approach is particularly useful for studying the initial stages of oligomerization and the formation of large aggregates. tandfonline.com CG simulations have been used to explore the aggregation free energy landscape of Aβ (1-40) and can be applied to Aβ (17-40) to understand its self-assembly process. pnas.org These simulations can reveal how peptides like Aβ (17-42) bind to lipid membranes and form fibrils of various sizes. nih.gov

Table 2: Computational Modeling of Aβ (17-40)

Simulation Type Description Key Insights for Aβ (17-40) and Related Fragments Citations
Atomistic MD Models all atoms explicitly, providing high-resolution dynamic information. Aβ (17-40) tetramers are less stable than those of Aβ (17-42) and Aβ (17-43). Can reveal transient β-hairpin structures. nih.govnih.gov
Coarse-Grained MD Represents groups of atoms as single particles, enabling longer timescale simulations. Useful for studying large-scale aggregation and interactions with complex environments like membranes. pnas.orgtandfonline.comnih.gov

In Silico Studies of Aggregation Pathways and Oligomerization

Computational studies, particularly molecular dynamics (MD) simulations, have become indispensable tools for elucidating the complex aggregation pathways of Beta-Amyloid (Aβ) peptides at an atomic level. While much of the research has focused on the full-length Aβ(1-40) and Aβ(1-42) peptides, significant computational work has also been directed towards understanding the behavior of the Aβ(17-40) fragment, also known as the p3 peptide.

In silico investigations have revealed that Aβ(17-40) and its close variant Aβ(17-42) are not benign, "non-amyloidogenic" fragments as once thought. nih.govnih.gov On the contrary, they are capable of rapid self-assembly into neurotoxic oligomers and ordered amyloid fibrils. nih.govmdpi.com The aggregation pathways of these N-terminally truncated peptides are of significant interest as they retain the critical hydrophobic C-terminal domain (residues 17-40) which is believed to drive the aggregation process. nih.govplos.org

MD simulations of Aβ(17-42) monomers have shown a propensity to form stable, globular-like oligomers with significant β-sheet content. The process of oligomerization has been characterized by two distinct stages: an initial rapid collapse of peptide chains within nanoseconds, marked by an increase in β-sheet structure, followed by a slower structural relaxation of the oligomer. These simulations suggest that even in the absence of a pre-existing fibril template, Aβ(17-42) monomers can spontaneously aggregate into stable, coherently moving oligomeric sub-aggregates.

Further computational models have explored the structural transitions that occur as disordered oligomers evolve into more structured protofibrils. These studies highlight the conformational plasticity of the β-sheet structures within early-stage oligomers. A key structural motif that promotes intermolecular β-sheet formation and subsequent aggregation is the β-hairpin. nih.gov The environment also plays a crucial role; simulations have shown that Aβ peptides at hydrophilic/hydrophobic interfaces, such as a cell membrane, tend to form these β-hairpin structures more readily than in bulk water, thereby accelerating aggregation. nih.gov

Recent research has underscored that Aβ(17-40) and Aβ(17-42) rapidly form amyloid fibrils, with kinetics dominated by secondary nucleation. nih.govresearchgate.net Importantly, these p3 peptides can cross-seed and nucleate the fibril formation of full-length Aβ, a phenomenon that is highly specific and occurs when the C-terminal lengths of the interacting peptides are matched. nih.gov This suggests a potentially critical, yet underappreciated, role for p3 peptides in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net

Computational ApproachPeptide StudiedKey Findings
Atomistic Molecular Dynamics (MD) Aβ(17-42)Identified a two-stage oligomer formation: 1) Quick collapse (<40 ns) with β-sheet build-up. 2) Slow relaxation into stable globular oligomers.
MD Simulations at Interfaces Full-length Aβ, Aβ fragmentsFormation of β-hairpin structures is promoted at hydrophilic/hydrophobic interfaces, accelerating aggregation.
Coarse-Grained & Hybrid MD Aβ(17-42), Full-length AβCharacterized the transition from disordered oligomers to structured protofibrils; demonstrated fibril elongation by monomer addition.
Kinetic Analysis of Experimental Data p3 peptides (Aβ17-40/42)Fibril formation is rapid and dominated by secondary nucleation; p3 peptides can cross-seed full-length Aβ aggregation. nih.govresearchgate.net
Thermodynamic Analysis (In Silico) p3 peptidesp3 oligomers have more solvent-exposed hydrophobic surfaces compared to full-length Aβ oligomers, suggesting thermodynamic instability as soluble oligomers and rapid evolution to fibrillar forms. wikipedia.org

Simulation of Molecular Interactions with Modulators

In silico methods are pivotal in the rational design and screening of molecules that can modulate the aggregation of Aβ peptides, including the Aβ(17-40) fragment. These computational approaches, ranging from molecular docking to extensive molecular dynamics (MD) simulations, provide atomic-level insights into how potential inhibitors interact with Aβ and interfere with its pathogenic assembly.

Molecular dynamics simulations have been employed to study the interaction of Aβ peptides with various modulators, including small organic molecules, other peptides, and natural compounds. mdpi.comnih.govplos.orgeurekaselect.com For the closely related Aβ(17-42) fragment, unconstrained, atomistic MD simulations have been used to characterize its assembly in the presence of inhibitor proteins like human αB-crystallin and human lysozyme (B549824). plos.org These simulations revealed that the inhibitor proteins compete with inter-peptide interactions by binding to Aβ peptides during the early stages of aggregation, although through distinct binding dynamics. plos.org Such studies are crucial for understanding the mechanisms of natural chaperone proteins and for the de novo design of novel amyloid inhibitors. plos.org

Computational screening of chemical libraries is a powerful strategy to identify novel, non-peptidic inhibitors. nih.govresearchgate.net This process often involves:

Pharmacophore Modeling: Using the structure of known active peptides or binding sites on Aβ, a 3D pharmacophore model is created. This model represents the essential spatial arrangement of chemical features required for binding.

Database Screening: Large databases of small molecules are computationally screened to find compounds that match the pharmacophore model.

Molecular Docking: The identified "hit" compounds are then docked into the Aβ structure (monomer, oligomer, or fibril) to predict their binding orientation and estimate their binding affinity.

MD Simulations: The most promising candidates from docking are subjected to MD simulations to assess the stability of the compound-Aβ complex and to understand the dynamic nature of the interaction under more physiologically relevant conditions. nih.gov

This hierarchical approach was successfully used to identify small-molecule mimetics of "β-sheet breaker" peptides that could prevent and even reverse Aβ aggregation at low micromolar concentrations. nih.gov Similarly, screening of commercial chemical libraries against the Aβ(17-40) peptide has led to the discovery of chemically unrelated inhibitors of aggregation. researchgate.net

Furthermore, in silico methodologies have been developed to rationally design new peptide-based inhibitors. plos.orgeurekaselect.com One such method involves systematically mutating a known Aβ-binding peptide and using docking and steered molecular dynamics (SMD) to assess the energetic favorability of these mutations. plos.org This approach efficiently identifies novel peptide sequences with enhanced binding affinity for Aβ fibrils, offering promising candidates for therapeutic development. plos.org

Simulation TechniqueModulator TypeTarget Aβ SpeciesKey Insights from Aβ Research
Atomistic MD Inhibitor Proteins (e.g., αB-crystallin)Aβ(17-42) OligomersInhibitors compete for binding sites on Aβ peptides, disrupting early aggregation steps through varied mechanisms (e.g., electrostatic vs. hydrophobic interactions). plos.org
Pharmacophore Modeling & Docking Small MoleculesAβ FibrilsIdentifies non-peptidic compounds that mimic the binding features of inhibitory peptides, leading to lead compounds with better drug-like properties. nih.gov
High-Throughput Screening & Docking Commercial Chemical Library CompoundsAβ(17-40)Successful identification of novel, chemically diverse small molecules that inhibit Aβ(17-40) aggregation. researchgate.net
Systematic Mutation & Docking/SMD Designed PeptidesAβ40 FibrilsProvides a rational and efficient methodology for designing new peptide inhibitors with improved binding affinity compared to reference peptides. plos.org

In Vitro and Ex Vivo Model Systems for Studying Beta-Amyloid (17-40)

The study of Beta-Amyloid (17-40), or p3 peptide, relies on a variety of in vitro and ex vivo models to investigate its biological properties, including its aggregation, cytotoxicity, and interaction with cellular systems. These models are crucial for bridging the gap between computational predictions and the complex biological environment.

In Vitro Models:

In vitro systems utilize cultured cells to examine the direct effects of externally applied, synthetically produced Aβ(17-40). A primary focus of these studies is to assess the peptide's neurotoxicity.

Cell Viability and Toxicity Assays: Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, and rat pheochromocytoma PC-12 cells are commonly used models. nih.govacs.orgoup.com The toxicity of Aβ(17-40) is often quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial function as an indicator of cell viability. acs.orgpnas.org Studies using these models have shown that p3 peptides, particularly Aβ(17-42), can be cytotoxic, inducing apoptotic cell death characterized by condensed chromatin and cytoplasmic oligonucleosomes. oup.com

Glial Cell Cultures: To study the inflammatory aspects of p3 peptides, in vitro models of human and murine glial cells (astrocytes and microglia) are employed. These studies have demonstrated that Aβ(17-40) and Aβ(17-42) can induce the production and release of pro-inflammatory cytokines, suggesting a role in neuroinflammation. mdpi.com

Membrane Disruption and Ion Channel Formation: The ability of p3 peptides to interact with and disrupt cellular membranes is a key area of investigation. Recent studies have shown that cytotoxic p3 peptides can form annular, ring-like oligomers. nih.govresearchgate.net Using techniques like patch-clamp electrophysiology on cellular membranes, it has been demonstrated that p3 oligomers are capable of forming large ion-channel pores, leading to dysregulation of cellular ion homeostasis (e.g., Ca²⁺ influx) and contributing to their toxicity. nih.govresearchgate.net

Ex Vivo Models:

Ex vivo models use tissue preparations from animals, most commonly brain slices, which are kept viable in culture for a period. These models offer a significant advantage over cell lines as they preserve the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain tissue.

Organotypic Brain Slice Cultures: Hippocampal slice cultures from rodents are a well-established ex vivo platform for studying Amyloid Precursor Protein (APP) processing and Aβ secretion in a context that closely mimics the in vivo environment. nih.govfrontiersin.org These cultures can be maintained for extended periods, allowing for the analysis of both the generation of Aβ peptides (including p3, though not always explicitly measured separately from total Aβ) and their downstream effects on neuronal integrity and synaptic function. Researchers can use these slice cultures to test how various compounds or genetic modifications affect the α-secretase pathway that produces p3.

Analysis of Brain Tissue: Ex vivo analysis of postmortem brain tissue from transgenic animal models or human patients allows for the direct characterization of deposited Aβ species. researchgate.net Techniques like immunohistochemistry with specific antibodies can reveal the localization and burden of different Aβ fragments, including those reactive with C-terminal antibodies that would recognize Aβ(17-40). This provides crucial information on the pathological relevance of the p3 peptide.

These model systems, both in vitro and ex vivo, are complementary. While in vitro models are ideal for high-throughput screening and mechanistic studies of toxicity, ex vivo models provide a more physiologically relevant context for understanding the production and impact of Aβ(17-40) within the complex milieu of the central nervous system. frontiersin.org

Analytical Techniques for Fragment Detection and Characterization (e.g., Mass Spectrometry, Immunoprecipitation)

The precise detection and characterization of Aβ(17-40) and other Aβ fragments in complex biological samples like cerebrospinal fluid (CSF), plasma, and brain tissue homogenates are critical for understanding their roles in pathology. A combination of powerful analytical techniques, primarily centered around immunoprecipitation and mass spectrometry, is employed for this purpose.

Immunoprecipitation (IP):

Immunoprecipitation is a fundamental technique used to isolate specific Aβ peptides from a complex mixture. jneurosci.orgoup.com This method utilizes antibodies that recognize specific epitopes on the Aβ sequence. For the detection of Aβ(17-40), a two-step approach or specific antibody panels are often necessary:

Antibody Selection: Antibodies targeting the C-terminus of Aβ40 (e.g., recognizing the final amino acids) are used to capture all peptides ending at residue 40.

N-terminal Differentiation: Since the C-terminal antibody will pull down Aβ(1-40), Aβ(x-40), and Aβ(17-40), subsequent analysis is required to differentiate these species. Some protocols may use antibodies that specifically recognize the N-terminus of Aβ(1-40) to deplete it from a sample, thereby enriching the N-terminally truncated fragments. Alternatively, antibodies like 4G8, which binds to the mid-domain (residues 17-24) of Aβ, can be used to capture a broad range of Aβ species, including Aβ(17-40), for subsequent analysis. jneurosci.orgoup.com

Mass Spectrometry (MS):

Mass spectrometry is the gold standard for the definitive identification and quantification of Aβ peptides due to its high sensitivity and mass accuracy. researchgate.net It allows for the unambiguous determination of the peptide's mass, confirming its start and end points.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This is a widely used technique for analyzing Aβ profiles. jneurosci.orgoup.com In a typical workflow, Aβ peptides are first isolated from a biological sample via immunoprecipitation. The captured peptides are then co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the peptides, and their mass-to-charge (m/z) ratio is determined by their time of flight to a detector. This method has been successfully used to identify Aβ(17-40) and other p3 fragments in conditioned media from cell cultures. jneurosci.orgoup.com For instance, Aβ(17-40) has a calculated monoisotopic mass that can be precisely detected by MALDI-TOF MS. mdpi.comresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This approach offers even greater specificity and is often used for quantification. Peptides are first separated by liquid chromatography before being introduced into the mass spectrometer. In the MS/MS process, a specific parent ion (e.g., the ion corresponding to Aβ(17-40)) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information, confirming the peptide's identity with very high confidence.

The combination of immunoprecipitation with mass spectrometry (IP-MS) is a particularly powerful workflow. IP provides the necessary enrichment and purification of Aβ peptides from complex biological matrices, while MS delivers the definitive identification and characterization, enabling researchers to map the array of Aβ variants, including Aβ(17-40), present in a given sample. oup.comresearchgate.net

Peptide Synthesis and Purification Methods for Research Grade Beta-Amyloid (17-40)

The availability of high-purity, research-grade Beta-Amyloid (17-40) is a prerequisite for conducting meaningful in vitro and in vivo studies. Due to its hydrophobic nature and propensity to aggregate, the chemical synthesis and purification of Aβ(17-40) present significant challenges. mdpi.com Advanced methods in peptide chemistry have been developed to overcome these difficulties.

Peptide Synthesis:

The primary method for producing Aβ(17-40) for research purposes is Solid-Phase Peptide Synthesis (SPPS) , most commonly utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govmdpi.comfrontiersin.org

Fmoc/tBu SPPS: This strategy involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The synthesis proceeds from the C-terminus (Valine-40) to the N-terminus (Leucine-17).

The C-terminal amino acid is attached to a suitable resin, such as HMBA (4-hydroxymethyl benzamide)-PEG resin. mdpi.com

The temporary Fmoc protecting group on the α-amino group is removed using a mild base (e.g., piperidine).

The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing chain. Common coupling reagents include HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole). mdpi.com

These deprotection and coupling steps are repeated for each amino acid in the sequence.

Challenges and Solutions: Aβ sequences are known as "difficult sequences" due to on-resin aggregation, which can lead to incomplete reactions and low yields. mdpi.com Strategies to mitigate this include using specialized resins (e.g., ChemMatrix), high-temperature synthesis protocols, and the incorporation of "pseudoproline" dipeptides to disrupt secondary structure formation during synthesis. mdpi.com

Cleavage and Deprotection:

Once the synthesis is complete, the peptide must be cleaved from the resin, and the permanent side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid "cocktail," often containing trifluoroacetic acid (TFA) along with various scavengers to protect sensitive amino acid residues from side reactions.

Purification:

Purification is the most critical step to obtain monomeric, research-grade Aβ(17-40) free from truncated sequences, byproducts, and pre-existing aggregates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and essential method for purifying synthetic Aβ peptides. nih.govmdpi.com

The crude peptide mixture is dissolved in a strong denaturant (e.g., Guanidine-HCl or hexafluoroisopropanol) to ensure it is in a monomeric state before injection.

The sample is loaded onto an RP-HPLC column (e.g., a C4 or C18 column).

The peptides are eluted using a gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA. Peptides are separated based on their hydrophobicity.

Fractions are collected, and those containing the pure Aβ(17-40) peptide are identified by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS). nih.govmdpi.com

Lyophilization and Storage: The pure fractions are pooled, lyophilized (freeze-dried) to remove the solvents, and stored as a powder at -20°C or -80°C. Proper handling protocols, such as solubilizing the peptide in specific buffers (e.g., dilute NaOH or NH4OH) followed by SEC (Size-Exclusion Chromatography) to isolate the monomeric fraction, are crucial before experimental use to ensure reproducible results. nih.gov

This rigorous process of synthesis, purification, and characterization ensures the production of high-quality Aβ(17-40) peptide, which is fundamental for advancing research into its biochemical and pathological properties.

Future Directions and Open Questions in Beta Amyloid 17 40 Research

Elucidating the Precise Role of Beta-Amyloid (17-40) in the Broader Amyloid Cascade Hypothesis and Neurodegenerative Progression

The amyloid cascade hypothesis has long positioned the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ(1-42), as a primary trigger in the pathogenesis of Alzheimer's disease (AD). frontiersin.orgmdpi.com This hypothesis suggests that the aggregation of Aβ into oligomers and plaques initiates a cascade of events, including tau hyperphosphorylation, neuroinflammation, and ultimately, neuronal cell death. frontiersin.orgmdpi.comnih.gov However, the precise role of various Aβ fragments, including Beta-Amyloid (17-40) (Aβ(17-40)), within this framework remains an area of active investigation.

Aβ(17-40), also known as p3, is a fragment produced through the sequential cleavage of the amyloid precursor protein (APP) by α-secretase and γ-secretase. researchgate.netplos.org This is part of the non-amyloidogenic pathway, which is generally considered non-pathogenic because α-secretase cleaves within the Aβ sequence, precluding the formation of the full-length Aβ peptides that are the primary components of amyloid plaques. researchgate.net Some research has even suggested that the p3 peptides, including Aβ(17-40) and Aβ(17-42), are not neurovirulent. researchgate.net

Despite its origins in the "non-amyloidogenic" pathway, some studies indicate that Aβ(17-40) may still contribute to neurodegenerative processes. Research has shown that Aβ(17-40) can enhance the aggregation of the more amyloidogenic Aβ(1-40). researchgate.net This suggests a potential cross-talk between the amyloidogenic and non-amyloidogenic pathways, where even fragments from the latter could influence the aggregation kinetics of the former. The presence of Aβ(17-40) in amyloid plaques, alongside the more common Aβ(1-40) and Aβ(1-42) isoforms, further complicates its classification as a purely benign fragment. plos.org

Future research must focus on several key questions to clarify the role of Aβ(17-40):

Interaction with other Aβ species: How does Aβ(17-40) interact with Aβ(1-40) and Aβ(1-42) at a molecular level to influence their aggregation and toxicity?

Independent neurotoxicity: Does Aβ(17-40) possess intrinsic neurotoxic properties, or is its primary role as a modulator of other Aβ species? Some studies have indicated neurotoxic activities in cell lines. medchemexpress.com

Impact on the amyloid cascade: Does the production of Aβ(17-40) truly represent a benign diversion from the amyloidogenic pathway, or does it contribute to a more complex and nuanced pathological cascade?

Role in neuroinflammation and synaptic dysfunction: Beyond aggregation, what are the effects of Aβ(17-40) on other key pathological features of AD, such as microglial activation and synaptic loss?

Answering these questions will be crucial for a more complete understanding of AD pathogenesis and for the development of effective therapeutic strategies that may need to consider the full spectrum of Aβ peptides.

Deeper Understanding of Structure-Function Relationships of Distinct Oligomeric Species of Beta-Amyloid (17-40)

The toxicity of amyloid-beta peptides is increasingly attributed to soluble oligomeric species rather than mature fibrils. wikipedia.orgfrontiersin.orgnih.gov These oligomers are believed to be the primary neurotoxic agents, capable of disrupting synaptic function and inducing neuronal death. nih.govnih.gov While much of the focus has been on oligomers of Aβ(1-40) and Aβ(1-42), understanding the structure-function relationships of Aβ(17-40) oligomers is a critical and emerging area of research.

Studies have shown that Aβ fragments can form oligomers with distinct structural characteristics and toxic potentials. nih.gov The specific length and folding of the Aβ peptide can lead to the formation of different "strains" of oligomers. nih.gov For Aβ(17-40), it is essential to determine the size, conformation, and stability of its various oligomeric assemblies.

Key research questions in this area include:

Characterization of Aβ(17-40) Oligomers: What are the predominant oligomeric species formed by Aβ(17-40) in vitro and in vivo? What are their sizes and structural properties?

Toxicity of Aβ(17-40) Oligomers: Do Aβ(17-40) oligomers exhibit neurotoxicity? If so, how does their toxicity compare to that of Aβ(1-40) and Aβ(1-42) oligomers?

Interaction with Cellular Membranes: How do Aβ(17-40) oligomers interact with neuronal membranes? Do they form pores or disrupt membrane integrity, similar to what has been proposed for other Aβ oligomers? nih.gov

Advanced techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and various spectroscopic methods will be instrumental in characterizing the morphology and structure of Aβ(17-40) oligomers. nih.gov Understanding these structure-function relationships will provide crucial insights into the potential pathogenic role of this peptide fragment.

Development and Refinement of Advanced In Vitro and Computational Models for Complex Interactions

To unravel the complex biology of Aβ(17-40), the development and refinement of sophisticated in vitro and computational models are paramount. These models are essential for studying the intricate interactions of Aβ(17-40) with other molecules and cellular components in a controlled environment.

In Vitro Models:

Current in vitro models often utilize synthetic Aβ peptides in solution or in the presence of simple lipid monolayers or bilayers. biorxiv.orgnih.gov While these have been valuable, more advanced models are needed to better mimic the complex environment of the human brain. Future directions for in vitro modeling include:

Complex lipid compositions: Developing model membranes that more accurately reflect the lipid composition of neuronal and glial cell membranes.

Co-culture systems: Utilizing co-cultures of different brain cell types (neurons, astrocytes, microglia) to study the integrated cellular response to Aβ(17-40).

3D cell culture and organoids: Employing three-dimensional cell cultures and brain organoids to provide a more physiologically relevant context for studying Aβ(17-40) aggregation and toxicity.

Computational Models:

Molecular dynamics (MD) simulations and other computational approaches have become powerful tools for studying the conformational dynamics and interactions of Aβ peptides at an atomic level. pnas.orgfrontiersin.org These methods can provide insights that are difficult to obtain through experimental techniques alone. Future computational research should focus on:

All-atom MD simulations: Performing long-timescale, all-atom MD simulations to characterize the folding, aggregation, and interaction of Aβ(17-40) with other molecules, including other Aβ peptides, lipids, and proteins. plos.org

Coarse-grained models: Using coarse-grained models to study larger systems and longer timescales, enabling the simulation of oligomer formation and interaction with complex membranes. frontiersin.org

Hybrid models: Combining quantum mechanics and molecular mechanics (QM/MM) to study specific chemical reactions and interactions with high accuracy.

Machine learning approaches: Utilizing machine learning to predict aggregation-prone regions and to analyze large datasets from simulations. frontiersin.org

By integrating advanced in vitro and computational models, researchers can gain a more comprehensive understanding of the multifaceted role of Aβ(17-40) in the context of neurodegenerative disease.

Exploring Novel Modulators of Beta-Amyloid (17-40) Metabolism and Aggregation for Investigative Tools

The development of novel molecules that can modulate the metabolism and aggregation of Aβ(17-40) is crucial not only for potential therapeutic applications but also for creating powerful investigative tools to probe its biological functions. These modulators can help to elucidate the specific pathways and interactions involving this peptide fragment.

Modulators of Metabolism:

Since Aβ(17-40) is a product of α- and γ-secretase activity, molecules that modulate these enzymes could alter its production. researchgate.net While much of the focus on secretase modulation has been on reducing the production of Aβ(1-42), understanding how these modulators affect the generation of p3 peptides is also important. Research in this area could involve:

Selective γ-secretase modulators: Investigating how existing and novel γ-secretase modulators specifically alter the cleavage of the C-terminal fragment produced by α-secretase to influence the Aβ(17-40)/Aβ(17-42) ratio.

α-secretase activators: Exploring compounds that enhance α-secretase activity, thereby promoting the non-amyloidogenic pathway and potentially increasing the production of Aβ(17-40).

Modulators of Aggregation:

A variety of compounds, including small molecules and peptides, have been developed to inhibit the aggregation of Aβ peptides. google.com Applying these strategies to Aβ(17-40) could yield valuable research tools.

Type of Modulator Mechanism of Action Potential Research Application
Peptide-based inhibitors Designed to interact with specific regions of Aβ to disrupt aggregation, such as beta-sheet breakers. researchgate.netnih.govCan be used to study the specific role of Aβ(17-40) aggregation in cellular toxicity models.
Small molecule inhibitors Can interfere with various stages of the aggregation process, from monomer folding to oligomer and fibril formation. researchgate.netCan help to identify the most toxic Aβ(17-40) species by selectively inhibiting the formation of certain aggregates.
Antibodies Can be developed to specifically target different conformations of Aβ(17-40) (e.g., monomers, oligomers, fibrils).Can be used as probes to detect and quantify different Aβ(17-40) species in biological samples.

The development of such modulators will be instrumental in dissecting the precise contribution of Aβ(17-40) to the complex pathology of Alzheimer's disease and other neurodegenerative disorders. These tools will allow researchers to manipulate the levels and aggregation state of Aβ(17-40) in a controlled manner, providing clearer insights into its function and dysfunction.

Q & A

Q. What are the structural and functional characteristics of Beta-Amyloid (17-40), and how do they influence its role in neurodegenerative disease models?

Beta-Amyloid (17-40) is a proteolytic fragment of full-length Beta-Amyloid (1-40/42) and retains key hydrophobic regions (e.g., LVFFA) implicated in aggregation and toxicity. Structural analysis via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can reveal its propensity for beta-sheet formation, while cytotoxicity assays in neuronal cell lines (e.g., SH-SY5Y) assess its functional impact . Researchers should compare its aggregation kinetics to full-length peptides using thioflavin-T fluorescence assays to contextualize its role in disease mechanisms .

Q. What experimental techniques are commonly used to synthesize and characterize Beta-Amyloid (17-40) in vitro?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard for producing Beta-Amyloid (17-40), followed by purification via reverse-phase HPLC and mass spectrometry validation . For characterization, dynamic light scattering (DLS) monitors aggregation dynamics, while transmission electron microscopy (TEM) visualizes fibril morphology. Ensure buffer conditions (e.g., pH, ionic strength) are rigorously controlled to replicate physiological environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported aggregation kinetics or toxicity profiles of Beta-Amyloid (17-40) across studies?

Discrepancies often arise from variations in peptide preparation (e.g., batch-to-batch differences, storage conditions) or assay protocols. Standardize protocols by:

  • Pre-treating peptides with hexafluoroisopropanol (HFIP) to dissolve pre-formed aggregates.
  • Reporting detailed buffer compositions (e.g., Tris vs. phosphate buffers) and incubation temperatures.
  • Using orthogonal methods (e.g., atomic force microscopy and Congo red staining) to cross-validate aggregation states . Statistical tools like multivariate regression can identify confounding variables contributing to data variability .

Q. What experimental designs are optimal for investigating Beta-Amyloid (17-40)’s interactions with lipid membranes or metal ions?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities between Beta-Amyloid (17-40) and lipid bilayers/metal ions (e.g., Cu²⁺, Zn²⁺). For membrane disruption studies, use dye-leakage assays with large unilamellar vesicles (LUVs). Control for peptide-to-lipid ratios and incorporate cholesterol to mimic neuronal membrane composition . Advanced imaging techniques like cryo-electron microscopy (cryo-EM) can resolve structural changes in membranes upon peptide interaction .

Q. How should researchers design longitudinal studies to assess Beta-Amyloid (17-40)’s role in synaptic dysfunction?

Adopt a PICOT framework:

  • Population : Primary hippocampal neurons or transgenic mouse models expressing human APP mutations.
  • Intervention : Chronic exposure to Beta-Amyloid (17-40) at subtoxic concentrations (e.g., 1–5 µM).
  • Comparison : Full-length Beta-Amyloid (1-42) or scrambled-sequence controls.
  • Outcome : Quantify synaptic density via immunohistochemistry (e.g., synaptophysin, PSD-95 markers) and electrophysiological recordings (e.g., long-term potentiation).
  • Time : Monitor effects over 4–12 weeks to capture progressive damage .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in Beta-Amyloid (17-40) toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons using the Benjamini-Hochberg method. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can researchers ensure reproducibility when publishing Beta-Amyloid (17-40) data?

Follow the ARRIVE guidelines for preclinical studies:

  • Provide raw data (e.g., aggregation time courses, uncropped gel images) in supplementary materials.
  • Detail peptide batch numbers, purity levels, and solvent preparation steps.
  • Use open-source software (e.g., ImageJ, PRISM) for data analysis to enable independent verification .

Data Presentation Standards

  • Tables : Include aggregation kinetics (e.g., lag time, elongation rate) and toxicity metrics (e.g., cell viability %, ROS levels) with standard deviations. Use footnotes to explain outliers .
  • Figures : Label axes with units, and use color-coding to distinguish experimental groups. For microscopy images, include scale bars and contrast adjustment thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.